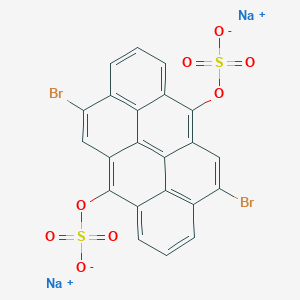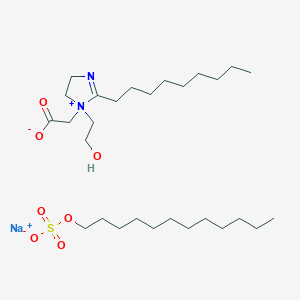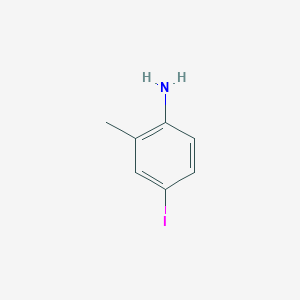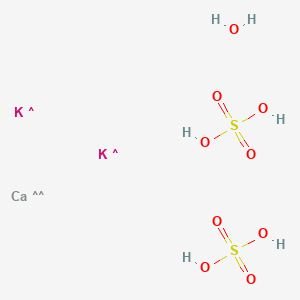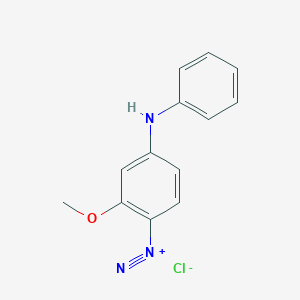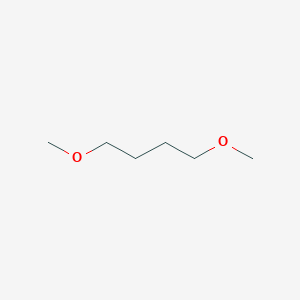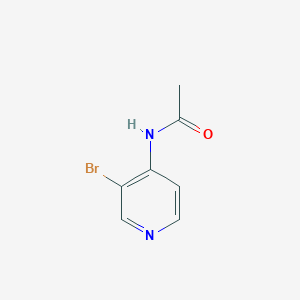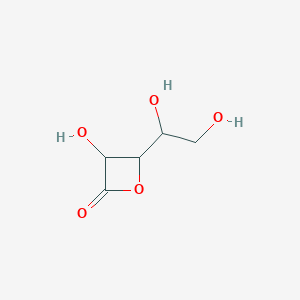
Arabinono-1,4-lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arabinono-1,4-lactone, also known as dehydroascorbic acid, is a derivative of ascorbic acid (vitamin C) and plays an important role in various biochemical and physiological processes. This compound is a potent antioxidant and has been extensively studied for its therapeutic potential in various diseases.
作用機序
Arabinono-1,4-lactone acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) in the body. It also enhances the activity of other antioxidants such as glutathione and vitamin E. Moreover, Arabinono-1,4-lactone has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
生化学的および生理学的効果
Arabinono-1,4-lactone has been shown to have various biochemical and physiological effects on the body. It has been shown to improve glucose uptake and insulin sensitivity in diabetic patients. Moreover, it has been shown to improve cognitive function and memory in neurodegenerative diseases such as Alzheimer's disease. Furthermore, Arabinono-1,4-lactone has been shown to have a protective effect on the liver and kidney by reducing oxidative stress and inflammation.
実験室実験の利点と制限
Arabinono-1,4-lactone has several advantages for lab experiments. It is readily available and can be synthesized easily from ascorbic acid. Moreover, it has a long shelf life and is stable under normal storage conditions. However, Arabinono-1,4-lactone has some limitations for lab experiments. It is a highly reactive compound and can easily oxidize to form Arabinono-1,4-lactonebic acid, which can interfere with the results of the experiment. Moreover, Arabinono-1,4-lactone is sensitive to pH and temperature changes, which can affect its stability and activity.
将来の方向性
Arabinono-1,4-lactone has great potential for the treatment of various diseases. Future research should focus on the development of novel formulations and delivery systems to improve its bioavailability and efficacy. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Furthermore, future research should investigate the potential of Arabinono-1,4-lactone as a therapeutic agent for the prevention and treatment of cardiovascular diseases.
合成法
Arabinono-1,4-lactone can be synthesized from ascorbic acid by oxidation with various oxidizing agents such as copper ions, ferricyanide, and iodine. The most common method is the oxidation of ascorbic acid with copper ions in alkaline conditions. This method yields Arabinono-1,4-lactone with high purity and yield.
科学的研究の応用
Arabinono-1,4-lactone has been extensively studied for its therapeutic potential in various diseases such as cancer, diabetes, and neurodegenerative diseases. It has been shown to have potent antioxidant and anti-inflammatory properties, which make it an attractive candidate for the treatment of oxidative stress-related diseases. Moreover, Arabinono-1,4-lactone has been shown to have a protective effect on the cardiovascular system, which makes it a potential therapeutic agent for the prevention of cardiovascular diseases.
特性
CAS番号 |
13280-76-7 |
|---|---|
製品名 |
Arabinono-1,4-lactone |
分子式 |
C5H8O5 |
分子量 |
148.11 g/mol |
IUPAC名 |
4-(1,2-dihydroxyethyl)-3-hydroxyoxetan-2-one |
InChI |
InChI=1S/C5H8O5/c6-1-2(7)4-3(8)5(9)10-4/h2-4,6-8H,1H2 |
InChIキー |
GRYOZULSNCMRHE-UHFFFAOYSA-N |
SMILES |
C(C(C1C(C(=O)O1)O)O)O |
正規SMILES |
C(C(C1C(C(=O)O1)O)O)O |
その他のCAS番号 |
13280-76-7 |
同義語 |
arabinono-1,4-lactone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



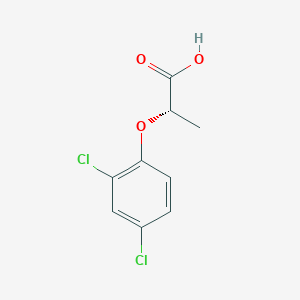

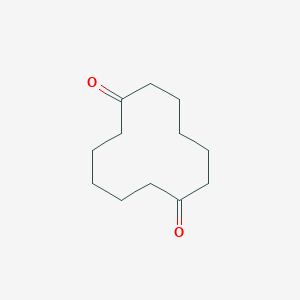
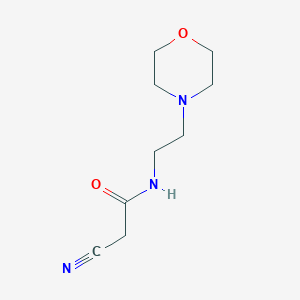
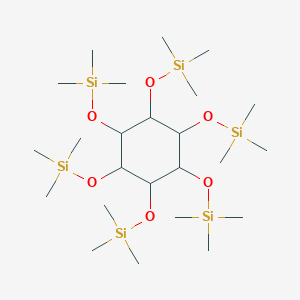
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
